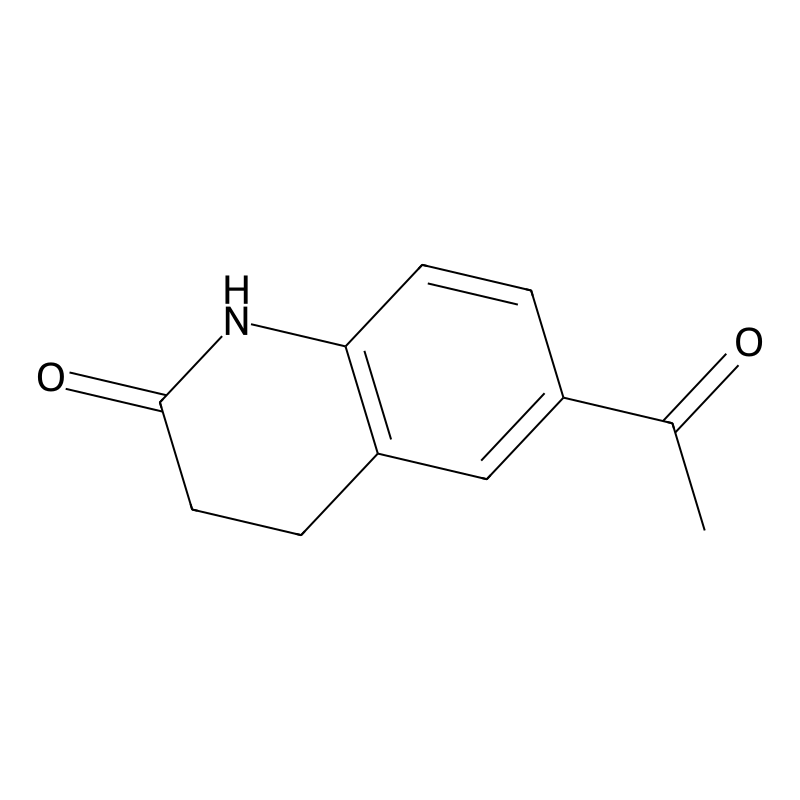6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-Acetyl-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the quinoline family, characterized by a fused bicyclic structure. This compound is recognized for its diverse biological activities and is extensively studied in medicinal chemistry. Its chemical formula is C_11H_9N_1O_1, and it is known for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
- Oxidation: This compound can be oxidized to form various quinoline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the carbonyl group in 6-acetyl-3,4-dihydroquinolin-2(1H)-one to an alcohol or other reduced forms using agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring. Reagents such as halogens or alkylating agents are typically employed under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline-2,3-dione derivatives, while reduction could produce 6-acetyl-3,4-dihydroquinolin-2-ol.
Research indicates that 6-Acetyl-3,4-dihydroquinolin-2(1H)-one exhibits significant biological activities. It has been studied for its potential:
- Antimicrobial Properties: The compound shows efficacy against various bacterial strains.
- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through interactions with specific molecular targets.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
The synthesis of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone with acetic anhydride under acidic conditions:
- Starting Materials: 2-Aminobenzophenone and acetic anhydride.
- Reaction Conditions: The reaction is typically conducted in an acidic medium (e.g., sulfuric acid) with heating to promote cyclization.
- Product Formation: The cyclization leads to the formation of 6-acetyl-3,4-dihydroquinolin-2(1H)-one.
In industrial settings, optimized reaction conditions are employed to enhance yield and purity, which may include continuous flow reactors and precise temperature control.
6-Acetyl-3,4-dihydroquinolin-2(1H)-one has several applications across various fields:
- Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents due to its biological activities.
- Chemical Biology: The compound acts as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
- Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
- Industrial Chemistry: It can be utilized as an intermediate in synthesizing more complex molecules for various industrial applications.
The mechanism of action of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one varies based on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes and receptors. The acetyl group and the quinoline core facilitate binding to active sites, leading to inhibition or activation of biological pathways. The specific molecular targets involved depend on the biological activity being studied.
Similar Compounds: Comparison with Other Compounds
Several compounds share structural similarities with 6-Acetyl-3,4-dihydroquinolin-2(1H)-one. Here are some notable examples:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxy derivative | Antimicrobial and anticancer properties |
| Quinoline | Parent structure | Diverse biological activities |
| 3-Hydroxyquinolin | Hydroxy derivative | Antimicrobial activity |
| 6-Hydroxyquinoline | Hydroxy derivative | Potential anticancer activity |
Uniqueness of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
What sets 6-Acetyl-3,4-dihydroquinolin-2(1H)-one apart from these similar compounds is its specific acetylation at the 6-position of the quinoline ring. This modification enhances its biological activity and provides unique pharmacological properties that are not present in its analogs.








